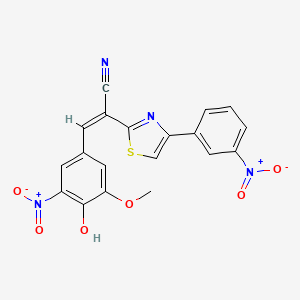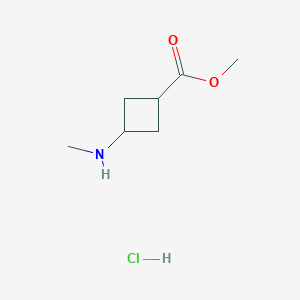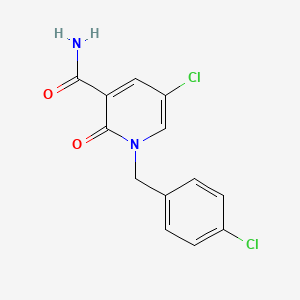
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chloro-pyridinecarboxamide compounds involves various chemical reactions, including condensation, cyclization, and amidation processes. For example, one study described the synthesis of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide through microwave irradiation, indicating the versatility of chloro-pyridinecarboxamides in chemical synthesis (Xiaojing Zhang et al., 2006).
Molecular Structure Analysis
Molecular structure analyses of compounds related to 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide reveal intricate details about their geometry and interactions. For instance, crystallographic studies have provided insights into the planarity of the pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonds that link molecules into infinite chains (Xiaojing Zhang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving chloro-pyridinecarboxamide derivatives are varied and can lead to the synthesis of novel compounds. For example, the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes results in the formation of novel bicyclic systems, showcasing the chemical reactivity of these compounds (Y. Kharchenko et al., 2008).
Physical Properties Analysis
The physical properties of chloro-pyridinecarboxamides, such as solubility and thermal stability, are critical for their application in various fields. Studies on related compounds have shown that they are soluble at room temperature in polar solvents, which is beneficial for their use in chemical synthesis and pharmaceutical applications (K. Faghihi & Z. Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of chloro-pyridinecarboxamide derivatives, such as reactivity and potential for forming various chemical bonds, are essential for their use in the creation of new materials and drugs. The synthesis of polyamides through direct polycondensation using chloro-pyridinecarboxamide compounds as intermediates highlights their utility in developing polymers with specific properties (H. Kimura et al., 1992).
科学的研究の応用
Synthesis of Novel Compounds
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide serves as a key compound in the synthesis of various novel compounds, demonstrating its importance in chemical research. For instance, it has been used in the synthesis of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds are synthesized through reactions involving carbonyl compounds, chloroacetyl chloride, and other synthons, leading to complex pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antioxidant Activity
5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide derivatives have been synthesized and screened for their antioxidant activity. Specifically, derivatives containing various substituents like chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups have shown potent antioxidant activities. These activities were assessed through methods such as DPPH radical scavenging method and reducing power assay, highlighting the compound's potential in contributing to antioxidant research (Tumosienė et al., 2019).
Structural Characterization and Bioactivity
The compound also plays a crucial role in the structural characterization of novel compounds and the exploration of their biological activities. For instance, it has been involved in the preparation of novel non-peptide CCR5 antagonist compounds. The structure and bioactivity of these compounds, particularly as CCR5 antagonists, have been characterized and tested, shedding light on their potential therapeutic applications (Bi, 2014).
Synthesis of Antimicrobial Agents
In antimicrobial research, derivatives of 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide have been utilized in the synthesis of antimicrobial agents. For example, pyridothienopyrimidines and pyridothienotriazines synthesized from this compound have been tested for their antimicrobial activities, indicating its potential in developing new antimicrobial drugs (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
将来の方向性
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
A related study on indole derivatives suggests that they have a good pharmacokinetic profile .
Result of Action
Indole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have a significant impact at the molecular and cellular levels .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as those used in suzuki–miyaura coupling, can be influenced by a combination of mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-1-8(2-4-9)6-17-7-10(15)5-11(12(16)18)13(17)19/h1-5,7H,6H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGJOBSBBZXDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)
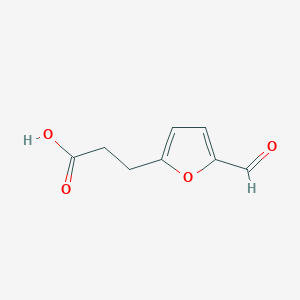

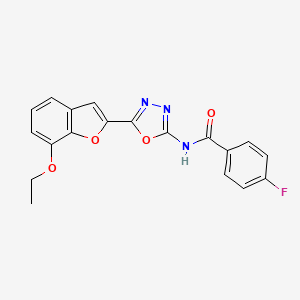
![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)
![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)

